2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline
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Overview
Description
2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzenamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.
3-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with different positioning of the methoxy group.
Uniqueness
2-Methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C16H16F3NO |
---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]aniline |
InChI |
InChI=1S/C16H16F3NO/c1-11-6-7-15(21-2)14(8-11)20-10-12-4-3-5-13(9-12)16(17,18)19/h3-9,20H,10H2,1-2H3 |
InChI Key |
IMNSNTCCILGADX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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